molecular formula C15H18ClN3 B2932565 1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine CAS No. 1225929-99-6

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine

Cat. No.: B2932565
CAS No.: 1225929-99-6
M. Wt: 275.78
InChI Key: AVXCHJINYIOFCR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorophenylhydrazine with cyclohexanone in the presence of a suitable catalyst, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(4-Bromophenyl)-3-cyclohexyl-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of a chlorine atom.

    1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-4-amine: Similar structure but with the amine group at a different position on the pyrazole ring.

Uniqueness

1-(4-Chlorophenyl)-3-cyclohexyl-1H-pyrazol-5-amine is unique due to the combination of the 4-chlorophenyl and cyclohexyl groups attached to the pyrazole ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-cyclohexylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h6-11H,1-5,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXCHJINYIOFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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